molecular formula C8H18ClNO B1446504 (3-Ethylpiperidin-3-yl)methanol hydrochloride CAS No. 1797816-03-5

(3-Ethylpiperidin-3-yl)methanol hydrochloride

Cat. No. B1446504
M. Wt: 179.69 g/mol
InChI Key: GUUQFBOCLPXRIC-UHFFFAOYSA-N
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Description

“(3-Ethylpiperidin-3-yl)methanol hydrochloride” is a chemical compound with the molecular formula C8H18ClNO. It has a molecular weight of 179.69 g/mol. The free base form of this compound, “(3-ethylpiperidin-3-yl)methanol”, has a CAS number of 7033-84-3 .


Molecular Structure Analysis

The molecular structure of “(3-Ethylpiperidin-3-yl)methanol” (the free base form) is represented by the InChI code 1S/C8H17NO/c1-2-8(7-10)4-3-5-9-6-8/h9-10H,2-7H2,1H3 . This indicates that the molecule consists of a piperidine ring with an ethyl group and a methanol group attached to the same carbon atom in the ring.

Scientific Research Applications

  • Stereoselective Synthesis of Optical Isomers :

    • (3-Ethylpiperidin-3-yl)methanol hydrochloride can be involved in the synthesis of optical isomers, specifically in the stereoselective synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate, a precursor in the synthesis of pharmacologically valuable products like L-carnitine. This synthesis is achieved through asymmetric hydrogenation in microfluidic chip reactors using various solvent phases, demonstrating its utility in fine chemical production (Kluson et al., 2019).
  • Synthesis of Functionalized Furan-2-one :

    • The compound plays a role in the synthesis of furan-2-one derivatives. When treated with specific reagents like dichlorodicyanobenzoquinone in methanol, it aids in producing furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene sequence, which can be applied in various chemical syntheses (Sobenina et al., 2011).
  • Catalysis in Alcohol Oxidation :

    • It finds application in catalysis, particularly in the oxidation of primary alcohols and hydrocarbons. This involves the interaction of specific ligands with molybdenum complexes in ethanol, leading to the formation of efficient catalysts for oxidation processes (Ghorbanloo & Alamooti, 2017).
  • Crystal Structure Analysis :

    • The crystal structure of adducts involving (3-Ethylpiperidin-3-yl)methanol hydrochloride has been analyzed, providing insights into molecular interactions and structural properties, essential for understanding its behavior in various chemical environments (Revathi et al., 2015).
  • High-Performance Liquid Chromatography (HPLC) :

    • It is utilized in the analysis of trace methanol in high water content samples using HPLC methods. This demonstrates its role in analytical chemistry, particularly in ensuring the quality and safety of products like Chinese liquor medicine (Kuo et al., 2020).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

(3-ethylpiperidin-3-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-2-8(7-10)4-3-5-9-6-8;/h9-10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUQFBOCLPXRIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCNC1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Ethylpiperidin-3-yl)methanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Ethylpiperidin-3-yl)methanol hydrochloride
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(3-Ethylpiperidin-3-yl)methanol hydrochloride
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(3-Ethylpiperidin-3-yl)methanol hydrochloride
Reactant of Route 5
(3-Ethylpiperidin-3-yl)methanol hydrochloride
Reactant of Route 6
(3-Ethylpiperidin-3-yl)methanol hydrochloride

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